![molecular formula C14H16ClN3O5S2 B2564141 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole CAS No. 2320668-03-7](/img/structure/B2564141.png)
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and a methyl imidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Introduction of the sulfonyl group: The azetidine ring is then reacted with a sulfonyl chloride derivative, such as 3-chloro-4-methoxybenzenesulfonyl chloride, under basic conditions to form the sulfonyl azetidine intermediate.
Attachment of the imidazole ring: The final step involves the reaction of the sulfonyl azetidine intermediate with 1-methylimidazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups can be used to modify surfaces or create new materials with specific properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
作用機序
The mechanism of action of 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- 4-Iodobenzoic acid
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to these similar compounds, 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole stands out due to its combination of a sulfonyl azetidine and a methyl imidazole
特性
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)10-3-4-13(23-2)12(15)7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYCYGFTJMLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
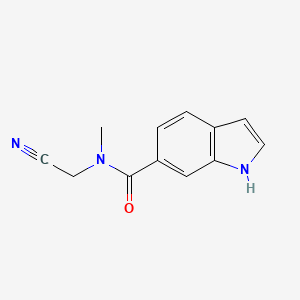
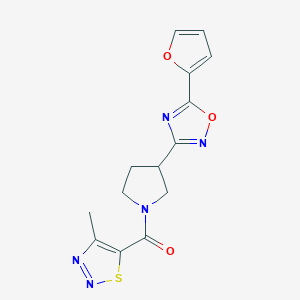
![4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2564062.png)
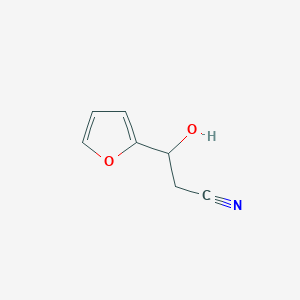
![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)
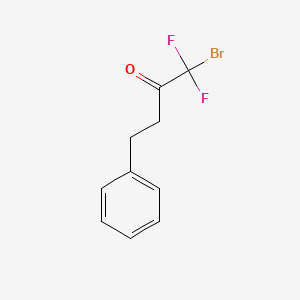
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)
![4-(pyrrolidine-1-sulfonyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)
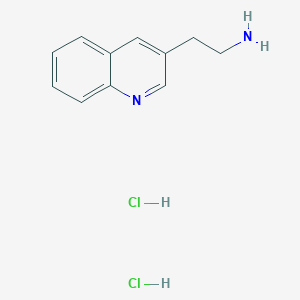
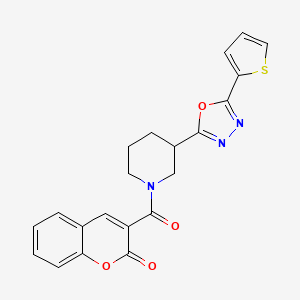
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2564078.png)
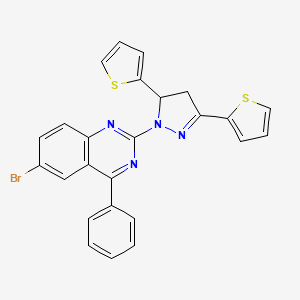
![3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2564081.png)
